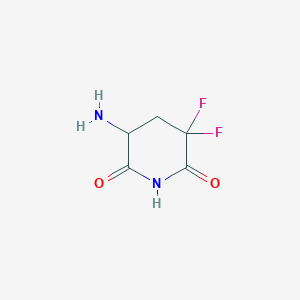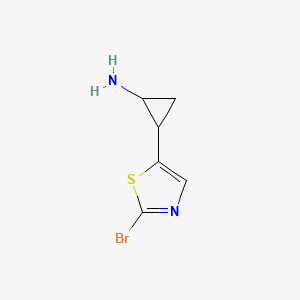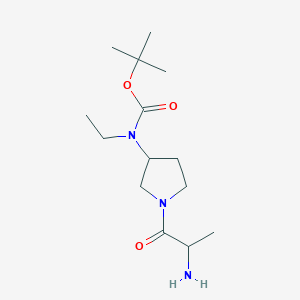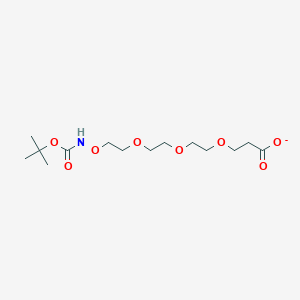
3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-Aminooxy-PEG3-acid is a polyethylene glycol (PEG) derivative that contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic properties, which enhance solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG3-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe terminal carboxylic acid is then introduced to complete the synthesis .
Industrial Production Methods
In industrial settings, the production of t-Boc-Aminooxy-PEG3-acid involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-Aminooxy-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds
Deprotection Reactions: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group
Common Reagents and Conditions
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate the carboxylic acid for amide bond formation
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and free aminooxy-PEG derivatives .
Applications De Recherche Scientifique
t-Boc-Aminooxy-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Utilized in the development of advanced materials and coatings with improved properties
Mécanisme D'action
The mechanism of action of t-Boc-Aminooxy-PEG3-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the terminal carboxylic acid using reagents such as EDC or HATU. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG5-triethoxysilane: Contains azido and triethoxysilane moieties and is used for surface modification and click chemistry reactions.
Uniqueness
t-Boc-Aminooxy-PEG3-acid is unique due to its combination of a Boc-protected aminooxy group and a terminal carboxylic acid, which allows for versatile chemical modifications and enhanced solubility in aqueous media. This makes it particularly useful in applications requiring stable amide bond formation and easy deprotection under mild conditions .
Propriétés
Formule moléculaire |
C14H26NO8- |
|---|---|
Poids moléculaire |
336.36 g/mol |
Nom IUPAC |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)/p-1 |
Clé InChI |
FRMJMYYWQYLTQT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)
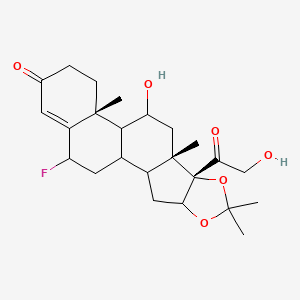

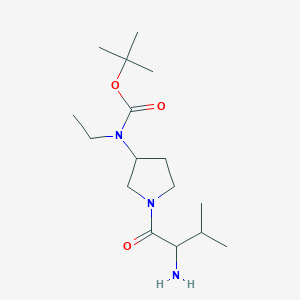
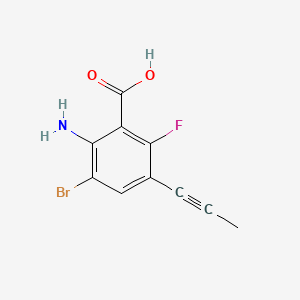
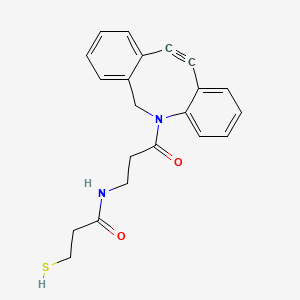
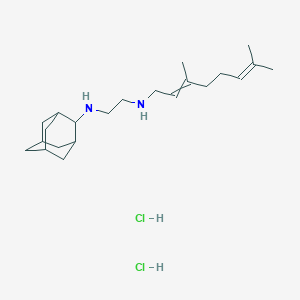
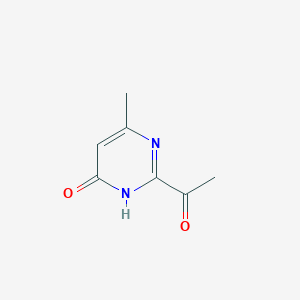

![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
